3-Methylcyclohexane-1-sulfonamide
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Overview
Description
3-Methylcyclohexane-1-sulfonamide: is an organosulfur compound with the molecular formula C7H15NO2S . It is a derivative of cyclohexane, where a sulfonamide group is attached to the first carbon of the cyclohexane ring, and a methyl group is attached to the third carbon. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1-sulfonamide typically involves the reaction of cyclohexane derivatives with sulfonyl chlorides in the presence of amines. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, making it environmentally friendly and economically viable .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the reaction of cyclohexane with sulfonyl chlorides under controlled conditions. The use of microwave irradiation has been shown to enhance the yield and efficiency of this process . Additionally, the combination of hydrogen peroxide and thionyl chloride is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and thionyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfonyl chlorides and other sulfonyl derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Methylcyclohexane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Sulfonimidates: These compounds have a similar sulfur-nitrogen bond and are used in various applications, including as precursors for other organosulfur compounds.
Sulfenamides: These are versatile reagents used in the synthesis of valuable organosulfur compounds.
Sulfinamides: These compounds are also used as building blocks in medical chemistry.
Uniqueness: 3-Methylcyclohexane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-methylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
GYWDRHYSRDVXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)S(=O)(=O)N |
Origin of Product |
United States |
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